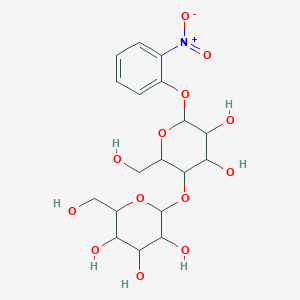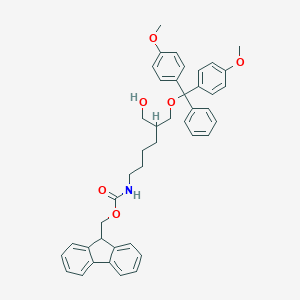
2,5-二氧代吡咯烷-1-基 4-甲酰苯甲酸酯
描述
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate (DFPB) is an organic compound that has been studied for its potential applications in the laboratory and in medical research. It is a derivative of the pyrrolidinone class of molecules, which are characterized by their cyclic structure and high solubility in water. DFPB has been studied for its ability to act as a substrate for enzyme-catalyzed reactions, its ability to modulate neurotransmitter levels in the brain, and its potential to be used as a drug delivery vehicle.
科学研究应用
Anticonvulsant Research
“2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” has been used in the development of new anticonvulsants . Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties. These compounds showed broad-spectrum activity in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
The same compound has also been used in pain management research . One of the synthesized compounds was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Antibody-Drug Conjugation
“2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” is a linker with aldehyde functionality for antibody-drug-conjugation (ADC) . ADCs are targeted therapies that combine an antibody with a cytotoxic drug. The antibody portion recognizes and binds to specific cells, while the linker connects the antibody to the drug molecule .
Monoclonal Antibody Production
A derivative of “2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate” was found to increase monoclonal antibody production . This suggests potential applications in biotechnology and pharmaceutical research .
Positron Emission Tomography (PET) Imaging
“N-Succinimidyl 4-formylbenzoate” has been developed as a secondary labeling and imaging agent for PET imaging applications . It has been used in the radiosynthesis of N-succinimidyl-4- [18F]fluorobenzoate ( [18F]SFB), a compound used in PET imaging .
Protein Detection
“N-Succinimidyl 4-formylbenzoate” has been used in the conjugation of oligonucleotides to antibodies for protein detection . This technique allows for the sensitive detection of specific proteins, which is crucial in many areas of biological research .
Synthesis of Fluorescent Compounds
This compound has also been used in the synthesis of fluorescent BODIPY-etoposide . This fluorescent compound can be used in various research applications, including cellular imaging and the study of drug distribution within cells .
Radiopharmaceutical Development
“N-Succinimidyl 4-formylbenzoate” has been used in the development of radiopharmaceuticals . It has been used in the labeling of larger biologically sensitive species such as peptides, proteins, and biomolecules .
作用机制
Target of Action
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is primarily used as a linker in antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind to specific antigens on the surface of cells, particularly cancer cells .
Mode of Action
The compound acts as a linker with aldehyde functionality for ADCs . It connects the antibody to a cytotoxic drug, allowing the drug to be delivered directly to the target cells. Once the ADC binds to its target antigen on the cell surface, it is internalized into the cell where the cytotoxic drug is released, leading to cell death .
Biochemical Pathways
The exact biochemical pathways affected by 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate depend on the specific cytotoxic drug that is attached to the ADC. The general mechanism involves the disruption of cell division and growth, leading to cell death .
Pharmacokinetics
The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate are largely determined by the properties of the ADC to which it is attached. It plays a crucial role in the bioavailability of the cytotoxic drug, as it allows the drug to be specifically targeted to the cells of interest .
Result of Action
The result of the action of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is the targeted delivery of cytotoxic drugs to specific cells. This leads to the death of these cells while minimizing damage to healthy cells . This targeted approach can improve the efficacy of the treatment and reduce side effects compared to traditional chemotherapy .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of the target antigen on the cell surface is crucial for the ADC to bind and be internalized into the cell .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYRHFNOWKMCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399606 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60444-78-2 | |
| Record name | 4-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dibenz[a,j]acridine](/img/structure/B14077.png)


![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)






![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

